

Application Notes: Frax486 Solubility and Vehicle Preparation

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Compound of Interest

Compound Name: Frax486

Cat. No.: B15605124

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Introduction

Frax486 is a potent, brain-penetrant inhibitor of Group I p21-activated kinases (PAKs), with IC₅₀ values of 14 nM, 33 nM, and 39 nM for PAK1, PAK2, and PAK3, respectively.[1] It exhibits significantly lower potency against the Group II member PAK4 (IC₅₀ = 575 nM). PAKs are critical regulators of actin cytoskeleton dynamics and are implicated in various cellular processes.[2] **Frax486** has been investigated for its therapeutic potential in neurological disorders like Fragile X syndrome and in oncology, where it has been shown to suppress tumor metastasis by inhibiting autophagy.[3][4] Proper solubilization and vehicle preparation are critical for ensuring the accuracy and reproducibility of both in vitro and in vivo experiments.

Data Presentation: Solubility

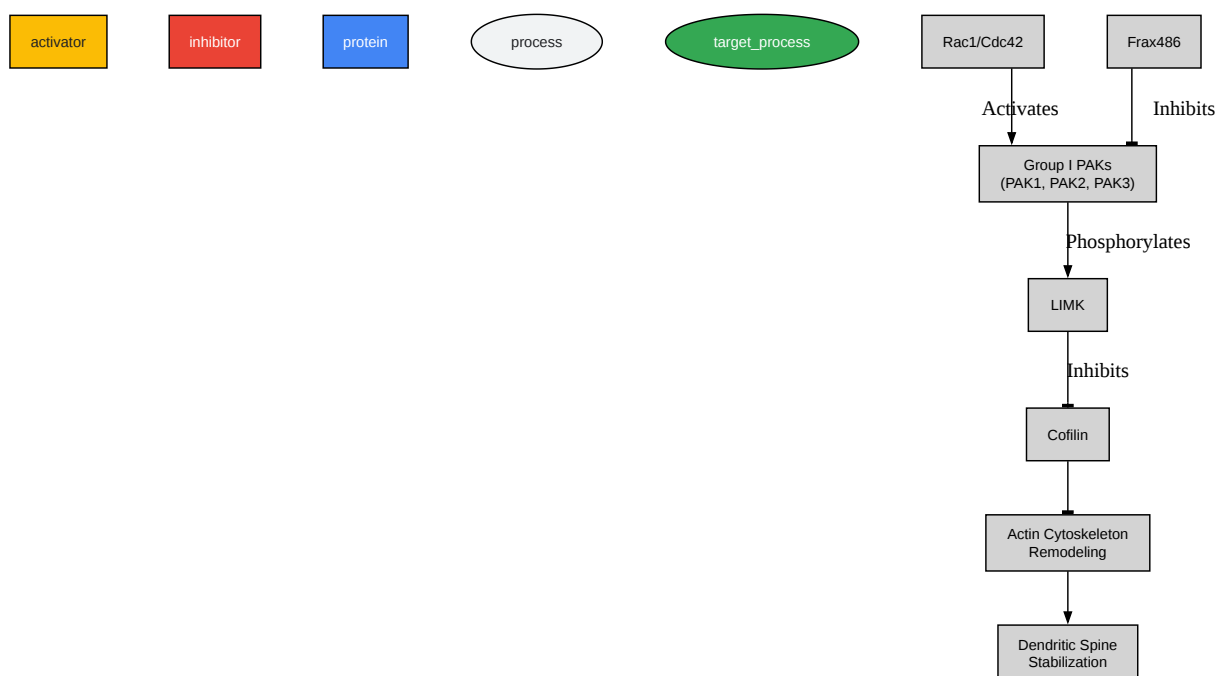
Frax486 is a hydrophobic compound with limited solubility in aqueous solutions. The primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For in vivo applications, vehicles containing cyclodextrins are commonly used to improve solubility and bioavailability.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	10 - 22 mg/mL	~20 - 43 mM	Soluble to at least 20 mM.[5] Some sources indicate higher solubility (up to 42.85 mM).[6] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. [6][7] Warming and sonication can aid dissolution.[7]
Aqueous Buffers (PBS, Saline)	Insoluble	Insoluble	Direct dissolution is not feasible.
20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in Saline/Water	At least 2 mg/mL	At least 3.9 mM	This is a commonly used vehicle for subcutaneous, intravenous, and oral administration in animal models.[7]

Molecular Weight of **Frax486** is ~513.39 g/mol .[5]

Signaling Pathway

Frax486 exerts its biological effects primarily by inhibiting the Rac/Cdc42-PAK signaling pathway. This pathway is a key modulator of actin cytoskeleton dynamics, which is fundamental for cellular processes such as cell motility, morphology, and synaptic plasticity. In dendritic spines, this pathway regulates spine formation and stabilization. Dysregulation of this pathway is associated with various pathologies, including neurological disorders and cancer.



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Frax486 inhibits Group I PAKs, disrupting the actin remodeling pathway.

Experimental Protocols

Protocol 1: Preparation of **Frax486** Stock Solution (10 mM in DMSO)

This protocol is suitable for preparing a high-concentration stock solution for in vitro studies and for serial dilution into aqueous media.

Materials:

- **Frax486** powder (MW: ~513.39 g/mol)
- Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator (optional)
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculation: To prepare a 10 mM stock solution, weigh out 5.13 mg of **Frax486** powder.
 - Calculation: $0.010 \text{ mol/L} \times 513.39 \text{ g/mol} = 5.13 \text{ g/L} = 5.13 \text{ mg/mL}$
- Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the 5.13 mg of **Frax486**.
- Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming (up to 60°C) or brief sonication can be applied to facilitate the process.[\[7\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[\[7\]](#)

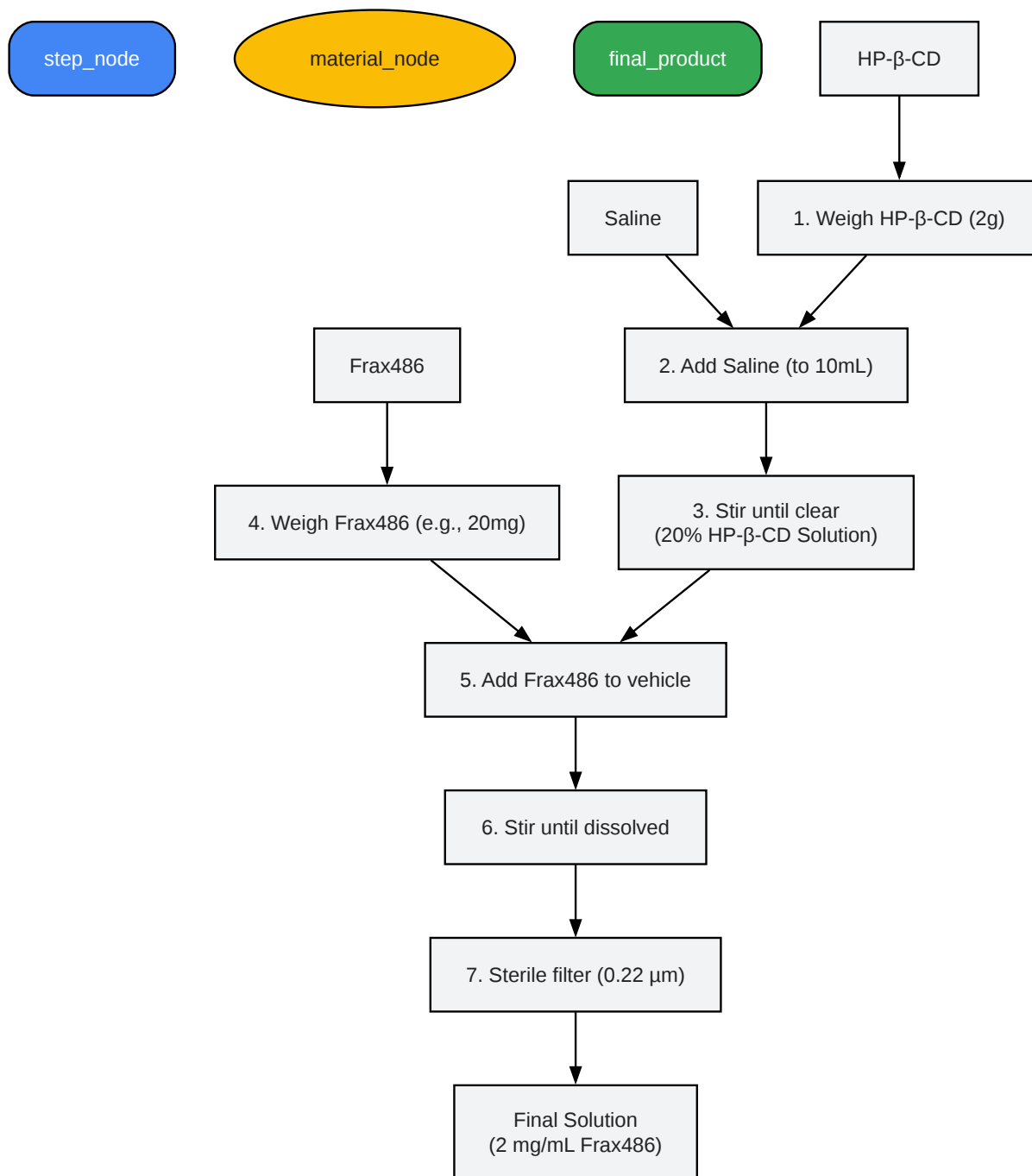
Protocol 2: Preparation of **Frax486** Vehicle for In Vivo Administration (2 mg/mL)

This protocol describes the preparation of a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution for subcutaneous (s.c.) administration in mice, a commonly cited method.[\[7\]](#) HP-β-CD is a carrier molecule used to increase the solubility of hydrophobic drugs in aqueous solutions.
[\[8\]](#)[\[9\]](#)

Materials:

- **Frax486** powder

- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile Saline (0.9% NaCl) or sterile water for injection
- Magnetic stirrer and stir bar
- Sterile conical tube or beaker
- Sterile filter (0.22 μ m) and syringe



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